1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone
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Overview
Description
1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone is an organic compound that features a nitrofuran moiety and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone typically involves the reaction of 5-nitro-2-furaldehyde with phenylsulfonyl chloride in the presence of a base. The reaction conditions often include:
- Solvent: Commonly used solvents include dichloromethane or chloroform.
- Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Various nitrofuran derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the phenylsulfonyl group.
Scientific Research Applications
1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antibacterial or antifungal activity.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The phenylsulfonyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate reactive intermediates is a key aspect of its biological activity.
Comparison with Similar Compounds
1-(5-Nitro-2-furyl)-2-(phenylthio)ethanone: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.
1-(5-Nitro-2-furyl)-2-(phenylamino)ethanone: Contains a phenylamino group instead of a phenylsulfonyl group.
1-(5-Nitro-2-furyl)-2-(phenylmethoxy)ethanone: Features a phenylmethoxy group in place of the phenylsulfonyl group.
Uniqueness: 1-(5-Nitro-2-furyl)-2-(phenylsulfonyl)ethanone is unique due to the presence of both the nitrofuran and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
78676-06-9 |
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Molecular Formula |
C12H9NO6S |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-(5-nitrofuran-2-yl)ethanone |
InChI |
InChI=1S/C12H9NO6S/c14-10(11-6-7-12(19-11)13(15)16)8-20(17,18)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
FULRUFPWLALPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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